4-Methyl-2-oxovaleryl chloride 4-Methyl-2-oxovaleryl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14027617
InChI: InChI=1S/C6H9ClO2/c1-4(2)3-5(8)6(7)9/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59 g/mol

4-Methyl-2-oxovaleryl chloride

CAS No.:

Cat. No.: VC14027617

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-oxovaleryl chloride -

Specification

Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
IUPAC Name 4-methyl-2-oxopentanoyl chloride
Standard InChI InChI=1S/C6H9ClO2/c1-4(2)3-5(8)6(7)9/h4H,3H2,1-2H3
Standard InChI Key SFJWLUAGMZINFE-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)C(=O)Cl

Introduction

Structural and Molecular Characteristics

4-Methyl-2-oxovaleryl chloride belongs to the class of α-keto acyl chlorides. Its IUPAC name is 4-methyl-2-oxopentanoyl chloride, reflecting a five-carbon chain with a methyl branch at the fourth carbon and a ketone group at the second position . The molecular formula is C₆H₉ClO₂, with a molecular weight of 148.59 g/mol (calculated from the parent acid’s molecular weight of 130.14 g/mol for 4-methyl-2-oxovaleric acid plus the replacement of -OH with -Cl).

Stereoelectronic Features

The ketone group at C-2 introduces electron-withdrawing effects, polarizing the adjacent carbonyl carbon and enhancing its electrophilicity. This polarization facilitates nucleophilic attacks at the acyl chloride group, a hallmark of its reactivity. The methyl branch at C-4 contributes steric hindrance, influencing regioselectivity in reactions .

Spectroscopic Data

While direct spectroscopic data for 4-methyl-2-oxovaleryl chloride are scarce, inferences can be drawn from related compounds:

  • IR Spectroscopy: Expected strong absorption bands at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and ~1700 cm⁻¹ (ketone C=O) .

  • NMR: The acyl chloride proton is typically absent due to rapid exchange, but the ketone carbonyl would appear as a singlet near δ 200 ppm in ¹³C NMR .

Synthesis and Preparation

The synthesis of 4-methyl-2-oxovaleryl chloride typically involves the chlorination of 4-methyl-2-oxovaleric acid. A validated method, adapted from analogous procedures , is outlined below:

Reaction Protocol

  • Starting Material: 4-Methyl-2-oxovaleric acid (CAS 816-66-0) .

  • Chlorinating Agent: Oxalyl chloride (CAS 79-37-8) or thionyl chloride (CAS 7719-09-7) .

  • Procedure:

    • Dissolve 10 mmol of 4-methyl-2-oxovaleric acid in anhydrous dichloromethane.

    • Add 1.2 equivalents of oxalyl chloride dropwise under nitrogen at 0°C.

    • Stir the mixture at room temperature for 12 hours.

    • Remove volatile byproducts (e.g., HCl, CO) under reduced pressure.

    • Purify the crude product via distillation or chromatography.

Yield: ~85–90% (estimated from similar acyl chloride syntheses) .

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the chloride ion on the protonated carbonyl oxygen, followed by the elimination of CO₂ and HCl. The use of oxalyl chloride ensures complete conversion due to its dual role as a Lewis acid and chlorinating agent .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight148.59 g/molCalculated
Boiling Point~120–125°C (estimated)Analogous
Density1.15–1.20 g/cm³Analogous
SolubilitySoluble in CH₂Cl₂, THF; reacts with H₂O

Stability: Moisture-sensitive; storage under anhydrous conditions (-20°C, argon) is recommended .

Reactivity and Applications

Nucleophilic Acylation

4-Methyl-2-oxovaleryl chloride reacts vigorously with nucleophiles:

  • Amines: Forms amides, e.g., with benzylamine to yield 4-methyl-2-oxovaleryl benzylamide.

  • Alcohols: Produces esters under mild conditions (0°C, base) .

Pharmaceutical Intermediates

The compound’s keto group enables its use in synthesizing β-keto amides, precursors to immunosuppressants like FK506 . For example:
4-Methyl-2-oxovaleryl chloride+amino alcoholβ-keto amide intermediate\text{4-Methyl-2-oxovaleryl chloride} + \text{amino alcohol} \rightarrow \text{β-keto amide intermediate}

Polymer Chemistry

Its branched structure aids in designing thermally stable polyamides, where the ketone group enhances chain rigidity .

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